Diphosphine palladium(0)
Description
Structure
2D Structure
Properties
CAS No. |
78452-79-6 |
|---|---|
Molecular Formula |
H6P2Pd |
Molecular Weight |
174.42 g/mol |
IUPAC Name |
palladium;phosphane |
InChI |
InChI=1S/2H3P.Pd/h2*1H3; |
InChI Key |
AEGVXRFFNDYKDD-UHFFFAOYSA-N |
Canonical SMILES |
P.P.[Pd] |
Origin of Product |
United States |
Synthesis and Precursor Chemistry of Diphosphine Palladium 0 Complexes
In Situ Generation of Active Diphosphine Palladium(0) Species
The in situ generation of the catalytically active Pd(0) species is a widely employed strategy in catalysis, offering convenience and avoiding the handling of often unstable Pd(0) complexes. This approach typically involves the reduction of a more stable Pd(II) precursor in the presence of a diphosphine ligand or through ligand exchange with a pre-existing Pd(0) source.
Reduction of Palladium(II) Precursors to Palladium(0)
The most common method for generating diphosphine palladium(0) catalysts in situ is the reduction of stable and readily available Pd(II) salts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂). rsc.orgresearchgate.net This reduction is a crucial step that initiates the catalytic cycle. nih.govacs.orgresearchgate.net
The reduction of Pd(II) to Pd(0) can proceed through several mechanistic pathways, often influenced by the reaction components, including the phosphine (B1218219) ligand itself, solvents, and bases. rsc.orgrsc.orgrsc.org Electron-rich phosphine ligands can act as reducing agents, where the phosphine is oxidized in the process. researchgate.net This has been a long-acknowledged method for producing palladium(0). researchgate.net
In many catalytic systems, especially those employing alcohol solvents, the alcohol can serve as the reductant, particularly in the presence of a base. rsc.orgacs.org For instance, in the Suzuki-Miyaura reaction, ethanol (B145695) in conjunction with a base can reduce Pd(II) to Pd(0), with acetaldehyde (B116499) as the oxidized byproduct. acs.org The choice of base and solvent can significantly impact the reduction pathway. For example, in the presence of N-hydroxyethyl pyrrolidone (HEP) as a cosolvent, the reduction of Pd(II) can be selectively achieved via oxidation of the primary alcohol moiety. rsc.orgrsc.org
The reaction mechanism can be complex, and in some cases, the reduction may lead to the formation of Pd(I) species, which can also be active precatalysts. nih.govacs.orgresearchgate.net The formation of dinuclear Pd(I) complexes versus Pd(0) complexes can depend on factors like the stoichiometry of palladium to the phosphine ligand and the nature of the palladium precursor. nih.govacs.orgresearchgate.net
The counterion of the palladium(II) precursor plays a significant role in the efficiency of the reduction to palladium(0). rsc.orgresearchgate.net Acetate and chloride are common counterions, and their differing coordination strengths to palladium influence the ease of reduction. rsc.org The strength of the Pd-X bond is a key factor; for example, the two acetate and chloride counterions exhibit completely different behaviors. rsc.org
Studies have shown that with Pd(OAc)₂, the reduction can be efficient even without a base, whereas with PdCl₂, the choice of base and reaction conditions is more critical to achieve selective reduction. rsc.orgrsc.org The presence of certain anions can also lead to the formation of anionic Pd(0) species, which can influence the subsequent catalytic steps. uwindsor.ca The nature of the counterion can also affect the structure of the resulting palladium complexes, leading to either molecular or extended framework structures in the solid state. northwestern.edu
Uncontrolled reduction of the Pd(II) precatalyst can lead to undesirable side reactions, such as phosphine oxidation or the formation of inactive palladium black. rsc.orgrsc.org Therefore, strategies to control the reduction process are crucial for efficient and reproducible catalysis.
One effective strategy is the careful selection of the combination of counterion, ligand, and base to direct the reduction through a specific, desired pathway. rsc.orgrsc.org For a range of phosphine ligands, including diphosphines like DPPF, DPPP (B1165662), and Xantphos, specific protocols have been identified that maximize the reduction via alcohols while preserving the integrity of the ligand. rsc.orgrsc.orgrsc.org
The use of well-defined Pd(II) precatalysts, such as palladacycles, is another strategy to ensure a more controlled generation of the active Pd(0) species. nih.gov These precatalysts are designed to undergo facile reductive elimination to form the active catalyst. rsc.orgrsc.org The order of addition of reagents can also affect the efficiency of catalyst formation. rsc.org For instance, in some cases, having the phosphine ligand present in the solution before the addition of the palladium source can be beneficial. uvic.ca
Ligand Exchange Approaches for Palladium(0) Formation
An alternative to the reduction of Pd(II) precursors is the use of a stable Pd(0) source, most commonly tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). rsc.orgrsc.orgwikipedia.org The active diphosphine palladium(0) complex is then generated through a simple ligand exchange reaction, where the diphosphine ligand displaces the dba ligands. uvic.caacs.org
This process, often assumed to be a straightforward substitution, can be more complex. uvic.ca The dba ligand can remain in solution and compete for coordination to the palladium center. uvic.canih.gov The efficiency of this ligand exchange can be influenced by the electronic properties of the phosphine ligand. nih.gov For example, with triphenylphosphine (B44618), a large excess is required for complete dba dissociation, while with π-acidic phosphite (B83602) ligands, the equilibrium can be different. nih.gov
Real-time monitoring of the activation of Pd₂(dba)₃ with phosphine ligands has provided insights into the speciation and the effect of reaction conditions, highlighting the complexity of what is often depicted as a simple ligand exchange. uvic.ca The structure of Pd₂(dba)₃ itself has been a subject of study, with isotopic labeling and NMR spectroscopy revealing the existence of major and minor isomers in solution. acs.org
Synthesis and Characterization of Preformed Diphosphine Palladium(0) Complexes
While in situ generation is convenient, the use of preformed, well-defined diphosphine palladium(0) complexes offers advantages in terms of reproducibility and mechanistic understanding. nih.govacs.orgresearchgate.net These complexes are typically synthesized by reacting a stable Pd(0) precursor, such as Pd(dba)₂ or Pd₂(dba)₃, with the desired diphosphine ligand. rsc.orgnih.govrsc.org
The synthesis often involves the direct treatment of the Pd(0) source with the diphosphine ligand in a suitable solvent. rsc.orgnih.govrsc.org For example, structurally distinct trigonal LPd⁰(dba) complexes have been obtained by treating Pd(dba)₂ with diastereomeric diferrocenylmercury-bridged diphosphine chelate ligands. rsc.orgnih.govrsc.org The reaction of a PNP pincer ligand with a Pd(0) precursor has been shown to yield a dinuclear Pd(I) complex. nih.gov
The characterization of these preformed complexes is crucial to confirm their structure and purity. X-ray crystallography is a powerful tool for determining the solid-state structure of these complexes, providing information on bond lengths, bond angles, and coordination geometry. rsc.orgnih.govrsc.orgacs.org For instance, X-ray diffraction has been used to characterize both cis and trans palladium(0) complexes with flexible diphosphine ligands. acs.org NMR spectroscopy, particularly ³¹P NMR, is invaluable for characterizing these complexes in solution. acs.orgresearchgate.net The coordination of the diphosphine to the palladium center results in a characteristic shift in the ³¹P NMR spectrum. acs.org
The following table provides examples of preformed diphosphine palladium(0) complexes and their characterization data.
| Diphosphine Ligand | Palladium Precursor | Resulting Complex | Characterization Techniques | Reference |
| Diferrocenylmercury-bridged diphosphine | Pd(dba)₂ | LPd⁰(dba) | X-ray crystallography, ³¹P NMR | rsc.orgnih.govrsc.org |
| Barbiturate-binding receptor diphosphine | Pd(dba)₂ | Macrocyclic bisphosphine palladium(0) | ³¹P NMR, Cyclic Voltammetry | acs.orgresearchgate.net |
| Flexible diphosphine L¹ | L¹PdCl₂ (reduced) | [L¹Pd]₂ (dimeric) | X-ray crystallography, NMR | acs.org |
| Flexible diphosphine L² | L²PdCl₂ (reduced) | L²Pd (monomeric) | X-ray crystallography, NMR | acs.org |
| Pyrrole-based PNP pincer ligand | [Pd₂(dba)₃]·CHCl₃ | Dinuclear Pd(I) complex | X-ray crystallography, ¹H NMR, ³¹P NMR | nih.gov |
Synthetic Routes to Specific Diphosphine Palladium(0) Adducts (e.g., L-Pd(dba) complexes)
The synthesis of diphosphine palladium(0) adducts, particularly those involving dibenzylideneacetone (B150790) (dba), is a common strategy to access catalytically active species. The dba ligand is labile and can be readily displaced by other ligands or substrates, making these complexes valuable precursors.
A general and widely employed method for the synthesis of (diphosphine)Pd(dba) complexes involves the reaction of a suitable palladium(0) precursor, most commonly tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]), with a diphosphine ligand. rsc.orgrsc.org For instance, treatment of [Pd(dba)₂] with geometrically adaptable diferrocenylmercury-bridged diphosphine chelate ligands (L) yields the corresponding trigonal LPd⁰(dba) complexes. rsc.orgrsc.org The reaction progress and the formation of different species can be monitored by techniques like ³¹P{¹H} NMR spectroscopy. researchgate.net
The stoichiometry of the reactants can influence the final product. For example, in the synthesis of bis[tris(o-tolyl)phosphine]palladium(0), modifying the reaction conditions from a large excess of phosphine to just three equivalents in THF, followed by the addition of ether, led to the isolation of bright orange-red platelets of Pd(dba)[P(o-Tol)₃]₂. acs.orgfigshare.com This highlights the delicate balance of reaction parameters in isolating specific palladium(0) adducts.
The nature of the phosphine ligand also plays a crucial role. For instance, the reaction of [Pd₂(dba)₃] with different phosphine ligands can lead to the formation of various complexes. While many phosphines readily displace dba, the resulting complexes can have varying stabilities and structures. acs.orgfigshare.comresearchgate.net
A study on the equilibrium between Pd(dba)₂ and triphenylphosphite, P(OPh)₃, revealed that the dba ligand is not as labile as often assumed. nih.gov The formation of Pd(dba)[P(OPh)₃]₂ was confirmed by single-crystal X-ray crystallography, showing a trigonal planar geometry around the palladium(0) center. nih.gov This complex was found to be air-sensitive and unstable in solution under inert conditions. nih.gov
Table 1: Examples of Synthesized L-Pd(dba) Complexes
| Diphosphine Ligand (L) | Palladium Precursor | Isolated Complex | Reference |
| Diferrocenylmercury-bridged diphosphine | [Pd(dba)₂] | LPd⁰(dba) | rsc.orgrsc.org |
| Tris(o-tolyl)phosphine | [Pd₂(dba)₃] | Pd(dba)[P(o-Tol)₃]₂ | acs.orgfigshare.com |
| Triphenylphosphite | [Pd(dba)₂] | Pd(dba)[P(OPh)₃]₂ | nih.gov |
General Synthetic Methodologies for Mixed Ligand Palladium(0) Systems (e.g., NHC-phosphane Pd(0) complexes)
Mixed ligand palladium(0) complexes, particularly those incorporating both N-heterocyclic carbene (NHC) and phosphine ligands, have garnered significant attention due to their unique electronic and steric properties, which can lead to enhanced catalytic activity.
A general synthetic route to access [(NHC)Pd(PR₃)] complexes involves the reaction of a palladium(II) precursor, [(NHC)Pd(allyl)Cl], with a phosphine ligand in the presence of a base. nih.gov The reaction is typically carried out in isopropanol, where the in situ generated isopropoxide anion acts as the reducing agent, a fact confirmed by the detection of acetone (B3395972) in the reaction mixture. nih.gov This method allows for the tuning of both the NHC and phosphine ligands, offering a modular approach to catalyst design. nih.gov These mixed NHC-phosphine palladium(0) complexes have been shown to be stable to air, and upon exposure, can form stable oxo-complexes. nih.gov
Another approach involves the synthesis of these mixed-ligand complexes from other palladium precursors. For example, new palladium complexes with NHC and phosphine ligands, such as cis-PdCl₂(L²)(PPh₃), have been prepared through a one-pot reaction between PdCl₂(COD), PPh₃, and the corresponding NHC ligand precursor. acs.org
The synthesis of cationic mixed phosphine/NHC palladium(II) π-allyl complexes, which can serve as precursors to monoligated phosphine Pd(0) species, has also been reported. acs.org These complexes are prepared from their parent [Pd(L)Cl(NHC)(L′)] complexes and have been fully characterized. acs.org The generation of the active monoligated phosphine-Pd(0) species is thought to occur via reductive elimination. acs.org
Furthermore, the synthesis of mixed NHC/phosphine palladium(II) indenyl complexes provides another pathway to catalytically relevant species. unipd.it These can be obtained from the dimeric precursor [Pd(μ-Cl)(indenyl)]₂. unipd.it
The choice of ancillary ligands is critical. For instance, a mixed-ligand approach using XPhos and P(2-MeOC₆H₄)₃ has been successfully applied in the direct arylation of heteroarenes with aryl chlorides, where each ligand plays a distinct role in the catalytic cycle. acs.org
Table 2: Synthetic Strategies for Mixed Ligand Palladium(0) Systems
| Palladium Precursor | Ligands | Reducing Agent/Base | Resulting Complex Type | Reference |
| [(NHC)Pd(allyl)Cl] | Phosphine | Base (in isopropanol) | [(NHC)Pd(PR₃)] | nih.gov |
| PdCl₂(COD) | NHC precursor, PPh₃ | - | cis-PdCl₂(L²)(PPh₃) | acs.org |
| [Pd(L)Cl(NHC)(L′)] | - | - | [Pd(L)(NHC)(L′)]BF₄ | acs.org |
| [Pd(μ-Cl)(indenyl)]₂ | NHC, Phosphine | - | Mixed NHC/Phosphine Pd(II) Indenyl | unipd.it |
Challenges Associated with Isolation and Handling of Labile Diphosphine Palladium(0) Complexes
The isolation and handling of diphosphine palladium(0) complexes, especially those that are highly active catalysts, present significant challenges due to their inherent lability and sensitivity. rsc.orgrsc.orgresearchgate.net
Many catalytically active palladium(0) species are coordinatively unsaturated and, therefore, highly reactive and difficult to detect or isolate. researchgate.netsemanticscholar.org While palladium(0) complexes with multiple ligands can be stable enough to isolate, they often require ligand dissociation to become catalytically active, which can be a thermodynamically unfavorable process. researchgate.netsemanticscholar.org This dissociation equilibrium significantly impacts the concentration of the active catalyst. researchgate.net
The lability of ligands like dba contributes to the difficulty in characterizing the resulting complexes. rsc.orgrsc.org For instance, while Pd(dba)[P(o-Tol)₃]₂ could be isolated and characterized by X-ray crystallography, it was noted to be metastable, with an unusually long Pd-P bond length. acs.orgfigshare.com Similarly, Pd(dba)[P(OPh)₃]₂ was found to be air-sensitive and decomposed within seconds in air and also in solution under inert conditions. nih.gov
The stability of these complexes is also highly dependent on the nature of the phosphine ligands. Bulky phosphine ligands can promote the formation of more stable, albeit less reactive, complexes. Conversely, complexes with less sterically demanding phosphines might be more active but also more prone to decomposition.
Furthermore, the solvent can play a critical role in the stability of these complexes. For example, a study on a specific Pd(0) complex showed rapid decomposition in acetonitrile (B52724) and chloroform, while being more stable in other organic solvents. chemrxiv.org
In some cases, the desired catalytically active species, such as a monoligated palladium(0) complex, is too unstable to be isolated. To circumvent this, stable precatalysts are designed that can generate the active species in situ. For example, air- and thermally stable palladacycles have been developed as precursors that can generate reactive L·Pd⁰ species upon ligand exchange with a phosphine. nih.gov
The challenges in isolating these labile complexes have led to the development of in situ preparation methods and the use of advanced spectroscopic techniques to study their formation and reactivity in solution. researchgate.netnih.gov
Ligand Design and Its Influence on Diphosphine Palladium 0 Catalysis
Steric and Electronic Parameters of Diphosphine Ligands
The interplay between the steric and electronic characteristics of diphosphine ligands is a cornerstone of catalyst design. These parameters dictate the coordination environment around the palladium center, which in turn governs the catalyst's activity, selectivity, and stability.
Impact of Ligand Bulkiness on Coordination Number and Catalytic Activity
The steric bulk of diphosphine ligands plays a critical role in determining the coordination number of the palladium(0) complex and, consequently, its catalytic activity. Bulky ligands can prevent the formation of catalytically inactive or less active species by controlling the number of ligands that can coordinate to the metal center. rsc.orgfrontiersin.org For instance, in many cross-coupling reactions, monoligated palladium(0) species are believed to be the active catalysts. nih.govuwindsor.ca The use of sterically demanding phosphine (B1218219) ligands favors the formation of these low-coordinate complexes, which can readily undergo oxidative addition with substrates. frontiersin.orgnih.govuwindsor.ca
Conversely, less sterically demanding ligands may lead to the formation of stable bis-chelate species, which can be catalytically inactive. rsc.org The steric hindrance imposed by bulky ligands can also accelerate certain steps in the catalytic cycle, such as reductive elimination, by destabilizing the palladium complex. researchgate.net Research has shown that in palladium-catalyzed amination reactions, the bulkiness of the phosphine ligand not only influences the catalytic activity but also the rate of catalyst activation. uwindsor.ca
For example, a study on the Suzuki-Miyaura cross-coupling reactions demonstrated that a catalyst system based on Pd(0) and a bulky, electron-rich phosphine-based ligand exhibited high activity, even with hindered and electron-rich aryl chloride substrates. frontiersin.org The steric bulk of the ligand facilitates the crucial oxidative addition step of the aryl halide to the palladium center. frontiersin.org
Electronic Modulation by Diphosphine Ligands on Reaction Regioselectivity and Rates
The electronic properties of diphosphine ligands, which can be tuned by introducing electron-donating or electron-withdrawing groups, significantly influence the regioselectivity and rates of palladium(0)-catalyzed reactions. The electronic character of the ligand directly affects the electron density at the palladium center, which in turn modulates the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. bohrium.com
In the palladium-catalyzed hydroesterification of styrene (B11656), the electronic nature of the diphosphine ligand was found to control the regioselectivity. researchgate.netuu.nl Electron-poor phosphine ligands led to the formation of the branched ester product and resulted in highly active catalytic systems. researchgate.netuu.nl This is because the electronic properties of the ligand can influence which mechanistic pathway is favored. For instance, in some carbonylation reactions, insertion of the substrate into a palladium-acyl bond (favored by certain electronic environments) leads to branched products, while insertion into a palladium-hydride bond yields linear products. uu.nl
Furthermore, the rate of reaction can be influenced by the ligand's electronic properties. For example, in the oxidative addition of aryl halides to palladium(0) complexes, more basic (electron-rich) phosphines generally lead to a faster reaction. cmu.edu The electronic effects of ligands are also crucial in controlling the selectivity of other reactions, such as the arylation of unsaturated ketones. bohrium.com
Quantitative Ligand Parametrization in Diphosphine Palladium(0) Systems (e.g., Tolman's Cone Angle, Percent Buried Volume)
To better understand and predict the influence of ligand structure on catalytic performance, several quantitative parameters have been developed. These descriptors provide a way to quantify the steric and electronic properties of phosphine ligands.
Tolman's Cone Angle (θ): Introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a phosphine ligand. wikipedia.org It is defined as the solid angle formed with the metal at the vertex and the outermost edge of the van der Waals spheres of the ligand's atoms at the perimeter of the cone. wikipedia.org For diphosphine ligands, an average cone angle can be calculated. cmu.eduacs.org This parameter has been widely used to correlate ligand size with catalytic activity and selectivity. acs.orgacs.org For instance, in the palladium-catalyzed allylic alkylation, the regioselectivity was found to be determined by the cone angle of the bidentate phosphine ligand, with larger cone angles favoring the formation of the branched product. acs.org
Percent Buried Volume (%Vbur): This parameter offers a more refined measure of a ligand's steric presence by calculating the percentage of the volume of a sphere around the metal that is occupied by the ligand. princeton.eduresearchgate.netacs.org Unlike the cone angle, which is based on the least sterically demanding conformation, the percent buried volume can be calculated for the specific conformation of the ligand in a complex. nsf.gov This descriptor has proven effective in predicting reactivity cliffs, where a small change in ligand size leads to a dramatic change in catalytic activity. princeton.edu It helps to distinguish between ligands that will form 2:1 versus 1:1 complexes with the metal, which is crucial for catalytic performance. princeton.edu
Below is a table showcasing Tolman's cone angles for some common phosphine ligands.
| Ligand | Tolman's Cone Angle (°) |
| PPh₃ | 145 |
| PCy₃ | 170 |
| P(tBu)₃ | 182 |
| dppe | 125 (approx.) |
| dppp (B1165662) | 127 (approx.) |
| dppf | 104 (approx.) |
Data sourced from various chemical literature. The cone angles for diphosphines are approximate and depend on the method of calculation and the specific complex geometry.
Diphosphine Ligand Architecture and Conformational Flexibility
Influence of Ligand Bite Angle on Palladium(0) Complex Geometry and Catalytic Outcomes
The "bite angle" of a chelating diphosphine ligand is the P-M-P angle, a critical parameter that profoundly influences the geometry of the palladium(0) complex and, consequently, the catalytic outcome. researchgate.netrsc.org The preferred bite angle is determined by the length and rigidity of the backbone connecting the two phosphorus donor atoms. cmu.edu
The bite angle has been shown to be a key factor in controlling both the rate and selectivity of various palladium-catalyzed reactions. researchgate.netrsc.org For example, in the methoxycarbonylation of 1-octene, the catalytic activity showed a clear dependence on the P-Pd-P bite angle, with an optimal angle of around 100° yielding the highest activity. nih.gov Similarly, in the hydroesterification of styrene, diphosphines with wide bite angles, such as DPEphos and Xantphos, led to high regioselectivity for the linear product. uu.nl
The influence of the bite angle can be attributed to both steric and electronic effects. researchgate.netrsc.org A wider bite angle can create a more open coordination sphere around the palladium, facilitating substrate binding. researchgate.net It can also alter the electronic structure of the metal center, which in turn affects the barriers of key transition states and intermediates in the catalytic cycle. nih.gov Density functional theory (DFT) studies have been employed to investigate the influence of the spectator ligand bite angle on reductive elimination, showing that widening the bite angle can lower the activation energy. rsc.org
The following table presents the natural bite angles of some common diphosphine ligands.
| Ligand | Natural Bite Angle (°) |
| dppm | ~72 |
| dppe | ~85 |
| dppp | ~91 |
| dppb | ~98 |
| dppf | ~99 |
| Xantphos | ~112 |
Natural bite angles are calculated based on the ligand's preferred conformation and provide a useful reference for predicting its behavior in a complex. rsc.orgrsc.org
Conformational Adaptability of Diphosphine Backbones in Palladium(0) and Palladium(II) Complexes
Diphosphine ligands with flexible backbones can adapt their conformation to stabilize different oxidation states and coordination geometries of palladium during a catalytic cycle. rsc.org This conformational flexibility is crucial, as catalytic reactions often involve intermediates with varying geometric preferences, such as the trigonal planar geometry of Pd(0) complexes and the square planar geometry of Pd(II) complexes. rsc.orgacs.orgnih.gov
A study investigating diphosphine ligands with iPr₂P-C₆H₄-X-C₆H₄-PiPr₂ structures (where X = CH₂ or CH₂CH₂) demonstrated this adaptability. acs.orgnih.govresearchgate.net Increasing the length of the bridging alkyl backbone from one to two carbons changed the coordination geometry of the resulting palladium(II) complexes from cis to trans. However, when coordinated to Pd(0), both ligands adopted a geometry with a P-Pd-P angle close to 120°, which is suitable for the trigonal planar coordination sphere of Pd(0). acs.orgnih.govresearchgate.net
Mechanistic Investigations of Diphosphine Palladium 0 Catalyzed Reactions
Fundamental Catalytic Cycle Pathways
The catalytic cycle of diphosphine palladium(0)-catalyzed reactions is a multi-step process. It commences with the oxidative addition of a substrate, typically an aryl halide, to the Pd(0) center. uwindsor.ca This is followed by steps such as transmetalation and reductive elimination to regenerate the active Pd(0) catalyst and yield the final cross-coupled product. The nature of the diphosphine ligand, the substrate, and the reaction conditions all play a significant role in modulating the efficiency and selectivity of the catalytic cycle.
The oxidative addition step in palladium(0) diphosphine systems can proceed through various mechanistic pathways, the prevalence of which is dictated by a delicate interplay of electronic and steric factors of both the ligand and the substrate, as well as the reaction environment. chemrxiv.orgnih.gov The coordination number of the palladium complex that undergoes oxidative addition and the structure of the resulting palladium(II) product are key distinguishing features of these pathways. nih.gov
Kinetic and spectroscopic techniques are indispensable tools for unraveling the intricate mechanisms of oxidative addition. A combination of electrochemistry and NMR spectroscopy has been employed to quantitatively analyze the oxidative addition of phenyl halides to a series of bis-diphosphine Pd(0) complexes. nih.gov For instance, the reaction of a Pd(0) complex with iodobenzene (B50100) was found to be rapid and follow an associative mechanism. nih.gov In another study, ³¹P NMR spectroscopy was utilized to monitor the kinetics of oxidative addition of iodobenzene to various Pd(0) complexes, revealing that the rate-determining step involves the reaction of the iodoarene with a palladium complex ligated by two phosphines. nih.gov
The use of in-situ characterization techniques like cyclic voltammetry and NMR has been pivotal in identifying the active catalytic species. nih.gov For example, with the bulky XPhos ligand, a Pd(0) complex ligated to the ligand was detected and characterized for the first time, shedding light on the nature of the active catalyst in the XPhos/Pd(OAc)₂ system. nih.gov Furthermore, kinetic studies can probe the reaction order with respect to the reactants, providing insights into the molecularity of the rate-determining step. For example, a reaction that is second order with respect to the Pd(0) concentration suggests a cooperative mechanism involving two palladium centers. researchgate.net
The nature of the substrate and the identity of the halide have a profound impact on the rate of oxidative addition and the coordination number of the resulting palladium(II) complex. The reactivity of aryl halides generally follows the trend of C-I > C-Br > C-Cl, which is consistent with the bond dissociation energies of the carbon-halogen bonds. nih.gov For instance, the poorly reactive phenyl chloride can undergo oxidative addition at room temperature when a highly activating ligand like XPhos is used. nih.gov
The steric and electronic properties of the phosphine (B1218219) ligands also play a crucial role. nih.gov Studies on a series of trialkylphosphine palladium complexes showed that bulkier phosphines can influence whether the oxidative addition occurs at a bisphosphine or a monophosphine palladium center. nih.gov The coordination number of the palladium species undergoing the reaction and the structure of the resulting product are different for reactions with various ligands. nih.gov For example, while reactions with Pd(PPh₃)₄ proceed through a 14-electron Pd(PPh₃)₂ intermediate, reactions with more hindered phosphines may involve a monophosphine intermediate. nih.gov
| Substrate | Ligand | Observed Reactive Species | Product Coordination | Relative Rate |
|---|---|---|---|---|
| PhI | PPh₃ | Pd(PPh₃)₂ | Four-coordinate | Fast |
| PhBr | P(o-Tol)₃ | Monophosphine intermediate | Dimeric Pd(II) | Moderate |
| PhCl | XPhos | Pd⁰(XPhos) | Not specified | Slow (but observable at RT) |
Two primary mechanistic pathways are often considered for the oxidative addition to diphosphine palladium(0) complexes: associative and dissociative. researchgate.netrsc.org
In a dissociative mechanism , a phosphine ligand first dissociates from the coordinatively saturated Pd(0) complex to generate a highly reactive, coordinatively unsaturated species, which then undergoes oxidative addition. rsc.orguwindsor.ca This pathway is often favored for bulky phosphine ligands where steric hindrance promotes ligand dissociation. uwindsor.ca Kinetic studies on the oxidative addition of aryl bromides to Pd(BINAP)₂ showed an inverse first-order dependence on added ligand at low aryl bromide concentrations, consistent with a dissociative pathway where ligand dissociation is the rate-limiting step at high substrate concentrations. uwindsor.ca
Conversely, an associative mechanism involves the initial coordination of the aryl halide to the Pd(0) complex, forming an intermediate which then proceeds to the oxidative addition product. nih.govrsc.org This pathway is more likely with less sterically demanding ligands. For a Pd(0) complex with the MetBu₂P ligand, a rapid reaction with iodobenzene was observed to follow an associative mechanism. nih.gov Computational studies have also been employed to map out the energetic landscapes of both associative and dissociative pathways, revealing that the balance between them is delicate and highly dependent on the specific ligand and substrate. rsc.org
A third possibility is an associative displacement pathway , where the incoming aryl halide displaces a phosphine ligand in an associative manner. nih.govrsc.org
| Mechanism | Initial Step | Key Intermediate | Favored by |
|---|---|---|---|
| Associative | Substrate coordination | [Pd(diphosphine)(ArX)] | Less bulky ligands |
| Dissociative | Ligand dissociation | [Pd(diphosphine)] | Bulky ligands |
The solvent can play a more complex role than simply acting as a medium for the reaction. Solvent polarity can influence reaction rates by stabilizing polar intermediates and transition states. chemrxiv.org For instance, the oxidative addition of (hetero)aryl triflates to Pd(0) complexes is generally faster in more polar solvents, which is attributed to a highly polar nucleophilic displacement transition state. chemrxiv.org However, the effect of solvent can be nuanced. In some cases, less polar solvents have been observed to accelerate oxidative addition, an effect attributed to hydrogen bonding between the solvent and the substrate. chemrxiv.org
A significant finding in the mechanism of palladium-catalyzed reactions is the crucial role of anions and the formation of anionic palladium(0) intermediates. acs.orguwindsor.canih.gov It has been proposed that the effective catalysts are not the neutral Pd⁰L₂ complexes but rather tricoordinated anionic complexes such as Pd⁰L₂Cl⁻ and Pd⁰L₂(OAc)⁻. acs.orgnih.gov These anionic species are formed from the palladium(II) precursors (e.g., PdCl₂L₂ or Pd(OAc)₂) and have been shown to be more reactive in oxidative addition than their neutral counterparts. uwindsor.canih.gov The anion ligated to the palladium(0) center affects the kinetics of the oxidative addition and the structure of the resulting arylpalladium(II) complex. acs.orgnih.gov For example, the oxidative addition of phenyl iodide to Pd⁰(PMe₃)₂OAc⁻ has been studied computationally, confirming the stability of the three-coordinate anionic Pd(0) species. acs.org
While the classical mechanism for oxidative addition involves Pd(0) and Pd(II) intermediates, there is growing evidence for the involvement of palladium(I) dimers in some catalytic cycles. nih.govethz.ch These dimers, [Pd(I)(μ-X)(PR₃)]₂, can be formed through the comproportionation of Pd(0) and Pd(II) species or by the oxidation of Pd(0) complexes. wiley.com
Transmetallation in Diphosphine Palladium(0) Catalysis
Transmetallation is a pivotal step in palladium-catalyzed cross-coupling reactions, involving the transfer of an organic group from a main group organometallic reagent to the palladium(II) center, which is formed after the initial oxidative addition step. numberanalytics.comsemanticscholar.orglibretexts.orgacs.org This process is mechanistically distinct for different organometallic donors. nih.gov The efficiency and pathway of transmetallation are significantly influenced by the nature of the diphosphine ligand, the organometallic reagent, and the reaction conditions. uva.esresearchgate.net
Identification of Key Intermediates and Reaction Pathways in Transmetallation
The mechanism of transmetallation in diphosphine palladium(0)-catalyzed reactions, particularly in Suzuki-Miyaura coupling, has been a subject of extensive investigation. It is generally accepted that the catalytic cycle involves oxidative addition, transmetallation, and reductive elimination. semanticscholar.orglibretexts.org While oxidative addition and reductive elimination are relatively well-understood, the transmetallation step can be more complex and proceed through multiple pathways. sci-hub.se
Key intermediates in the transmetallation step of the Suzuki-Miyaura reaction have been identified through a combination of spectroscopic techniques, kinetic analysis, and computational studies. In reactions involving organoboron reagents, two primary pathways are often considered: the "boronate pathway" and the "oxo-palladium pathway". researchgate.net The boronate pathway involves the pre-reaction of the organoboron compound with a base to form a more nucleophilic "ate" complex, which then reacts with the palladium(II) halide complex. researchgate.net Conversely, the oxo-palladium pathway suggests the formation of a palladium(II) hydroxide (B78521) complex, which then reacts with the neutral organoboronic acid. researchgate.net
Studies combining electrochemistry, NMR spectroscopy, and DFT calculations on the role of 1,1′-bis(diphenylphosphino)ferrocene (dppf) in the Suzuki-Miyaura reaction have provided significant insights. acs.org These investigations have shown that an optimal ratio of base to phenylboronic acid is crucial for maximizing the concentration of a key [Pd–O–B] intermediate. acs.org Furthermore, the in situ oxidation of dppf to its monoxide, dppfO, can lead to the formation of dppfO-ligated arylpalladium(II) complexes that undergo transmetallation more readily. acs.org
The general catalytic cycle for Suzuki cross-coupling, which is a prime example of diphosphine palladium(0) catalysis, involves the oxidative addition of an aryl halide to a Pd(0) species to form a Pd(II) intermediate. This is followed by transmetallation with an organoborane compound in the presence of a base, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Effects of Ligand Sterics/Electronics and Organometallic Reagent Structure on Transmetallation Kinetics
The steric and electronic properties of diphosphine ligands, as well as the structure of the organometallic reagent, play a crucial role in the kinetics of the transmetallation step. uva.esacs.org
Ligand Effects:
Steric Effects: The steric bulk of phosphine ligands can have a profound impact on the transmetallation rate. Extremely bulky ligands can hinder the coordination of the organometallic reagent to the palladium center, thereby slowing down the reaction. acs.org Conversely, very small ligands can lead to the formation of highly stable intermediates that are slow to react further. acs.org Therefore, a balance in steric properties is often required for optimal catalytic activity. For instance, in the Stille reaction, computational studies have shown that PPh₃ provides a good balance, readily coordinating the organostannane without forming an overly stable intermediate. acs.org The use of bulky, electron-rich phosphine ligands is often necessary for the efficient cross-coupling of alkyl groups. researchgate.net The steric properties of the ligand can sometimes override its electronic properties in dictating the stereochemical outcome of the reaction. sci-hub.se
Electronic Effects: The electronic nature of the phosphine ligand influences the electrophilicity of the palladium center. Electron-donating ligands increase the electron density on the palladium, which can affect the rate of transmetallation. Studies on the cross-coupling of arylsilanolates have shown that electron-donating groups on the silicon nucleophile accelerate the transmetallation process. nih.gov In contrast, for the electrophilic partner attached to palladium, electron-withdrawing groups tend to accelerate transmetallation. nih.gov The stereochemical course of transmetallation for secondary alkyltrifluoroborates has been shown to be dependent on the electronic properties of the supporting phosphine ligand. sci-hub.se
Organometallic Reagent Structure:
The structure of the organometallic reagent also significantly affects the transmetallation kinetics. The steric bulk of the transferring group and the other groups on the main group metal can influence the ease of approach to the palladium center. uva.es For primary alkyltrifluoroborate nucleophiles, the transmetallation to palladium has been found to proceed exclusively through a stereoretentive pathway, largely independent of steric and electronic effects. sci-hub.se However, for secondary alkyltrifluoroborates, the stereochemical outcome is more sensitive to the steric properties of the alkylboron nucleophile. sci-hub.se
The following table summarizes the general trends of ligand and reagent effects on transmetallation kinetics:
| Factor | Effect on Transmetallation Rate | Reference(s) |
| Ligand Sterics | ||
| Very Bulky Ligands | Can hinder reagent coordination, slowing the rate. | acs.org |
| Very Small Ligands | Can form overly stable intermediates, slowing the rate. | acs.org |
| Balanced Sterics | Optimal for facilitating reagent coordination without forming inert complexes. | acs.org |
| Ligand Electronics | ||
| Electron-Donating Ligands | Can influence the rate depending on the specific reaction. | nih.gov |
| Organometallic Reagent | ||
| Electron-Donating Groups on Nucleophile | Generally accelerate the rate. | nih.gov |
| Electron-Withdrawing Groups on Electrophile | Generally accelerate the rate. | nih.gov |
| Steric Bulk of Transferring Group | Increased bulk can slow the rate. | uva.es |
Reductive Elimination from Diphosphine Palladium(II) Intermediates
Reductive elimination is the final, product-forming step in many palladium-catalyzed cross-coupling reactions. numberanalytics.comsemanticscholar.orgnumberanalytics.com It involves the formation of a new bond between two organic ligands on the palladium(II) center, with the concomitant reduction of palladium from Pd(II) to Pd(0), thus regenerating the active catalyst. numberanalytics.comlibretexts.orgnumberanalytics.com
Factors Governing Reductive Elimination Efficiency and Selectivity
The efficiency and selectivity of reductive elimination are governed by several factors, including the nature of the ligands, the geometry of the palladium complex, and the electronic properties of the coupling partners. numberanalytics.comresearchgate.netslideshare.net
Cis-Orientation of Ligands: A fundamental requirement for mononuclear reductive elimination is that the two groups to be coupled must be situated in a cis orientation on the palladium center. slideshare.net For square planar Pd(II) complexes, this often necessitates a trans-to-cis isomerization prior to elimination. oup.com
Ligand Bulk: Sterically bulky ligands can promote reductive elimination by increasing steric congestion around the metal center, which destabilizes the Pd(II) intermediate and favors the formation of the product and the less sterically encumbered Pd(0) species. numberanalytics.comnih.gov
Ligand Bite Angle: For bidentate diphosphine ligands, the natural bite angle plays a critical role. Wide-bite-angle ligands have been shown to accelerate reductive elimination by destabilizing the four-coordinate Pd(II) intermediate and stabilizing the transition state. researchgate.net
Electronic Effects: The electronic properties of both the ancillary phosphine ligands and the coupling partners influence the rate of reductive elimination. Reductive elimination is generally faster from complexes bearing less electron-donating ancillary ligands. nih.gov Conversely, reductive elimination is slower from complexes with less electron-rich or more sterically hindered coupling partners. nih.gov The presence of π-acceptor ligands, such as electron-deficient olefins, can also accelerate reductive elimination. researchgate.net
Oxidation State of Palladium: Reductive elimination is more facile from higher oxidation state palladium complexes. For instance, Pd(IV) complexes, when formed, can undergo rapid reductive elimination. nih.govnih.gov However, direct C-O reductive elimination from some Pd(II) intermediates can be energetically unfavorable. nih.gov
The following table summarizes the key factors influencing reductive elimination:
| Factor | Influence on Reductive Elimination | Reference(s) |
| Geometry | ||
| cis-Orientation of coupling groups | Essential for concerted elimination. | slideshare.net |
| Ligand Properties | ||
| Steric Bulk | Bulky ligands generally accelerate the process. | numberanalytics.comnih.gov |
| Bite Angle (Diphosphines) | Wide bite angles can increase the rate. | researchgate.net |
| Electronic Nature | Less electron-donating ancillary ligands can accelerate the rate. | nih.gov |
| π-Acceptor Ligands | Can promote reductive elimination. | researchgate.net |
| Coupling Partner Electronics | ||
| Electron-Rich Groups | Can accelerate the rate. | nih.gov |
| Palladium Oxidation State | ||
| Higher Oxidation States (e.g., Pd(IV)) | Generally leads to faster reductive elimination. | nih.govnih.gov |
Ligand Substitution Effects on Reductive Elimination Pathways
Ligand substitution can significantly alter the pathway and rate of reductive elimination. The dissociation of a ligand from a four-coordinate Pd(II) complex can open up a coordination site, facilitating the reductive elimination process. oup.com For example, the thermolysis of cis-dialkylbis(phosphine)palladium(II) complexes often proceeds through a rate-determining dissociation of a phosphine ligand to form a three-coordinate intermediate, which then undergoes reductive elimination. oup.com The addition of excess free ligand can inhibit this pathway. oup.com
In some cases, ligand substitution can lead to alternative reaction pathways. For instance, the coordination of an acetate (B1210297) ion can lead to an intramolecularly assisted reductive elimination, significantly accelerating the reaction compared to halide-containing complexes. diva-portal.orgdiva-portal.org This is attributed to the ability of the acetate to act as a bidentate ligand. diva-portal.org
Computational studies have also highlighted the role of ligand substitution in reductive elimination from palladium bis(allyl) complexes. The rate of elimination is influenced by the nature of the ancillary ligand, with π-acceptor ligands facilitating the coupling. researchgate.net
Specific Mechanistic Pathways in Diphosphine Palladium(0) Catalysis
In some systems, particularly with bulky phosphine ligands, three-coordinate [PdRXL] species are proposed to be the active participants in transmetallation, rather than the more common four-coordinate complexes. uva.es These three-coordinate species are more electrophilic and can react more readily with nucleophiles. uva.es
Furthermore, mechanistic studies on the palladium-catalyzed desulfinative cross-coupling have revealed that the turnover-limiting step can change depending on the nature of the sulfinate reagent. nih.govacs.org For a carbocyclic sulfinate, transmetallation is turnover-limiting, while for a pyridine (B92270) sulfinate, the loss of SO₂ from a chelated Pd(II) sulfinate complex formed after transmetallation is the slowest step. nih.govacs.org These findings underscore the intricate interplay between the diphosphine ligand, the substrates, and the reaction conditions in dictating the specific mechanistic pathway.
C-H Activation Mechanisms via Palladium(0)/Palladium(II) Cycles
The functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, and diphosphine palladium(0) catalysts have emerged as powerful tools in this domain. These reactions typically proceed through a Pd(0)/Pd(II) catalytic cycle, which commences with the oxidative addition of an organic halide or pseudohalide to the Pd(0) center. snnu.edu.cn This is followed by the crucial C-H activation step, which generates a Pd(II) intermediate. snnu.edu.cn The cycle is completed by reductive elimination, which forges the new C-C or C-heteroatom bond and regenerates the active Pd(0) catalyst. snnu.edu.cnscispace.com
A predominant mechanism for C-H bond cleavage in these systems is the concerted metalation-deprotonation (CMD) pathway. epfl.chwikipedia.org In this process, the C-H bond is broken, and the new carbon-palladium bond is formed in a single transition state without the formation of a discrete metal hydride intermediate. wikipedia.org A key feature of the CMD mechanism is the involvement of a base, often a carboxylate, which facilitates the deprotonation of the C-H bond. epfl.chwikipedia.org The transition state is typically envisioned as a six-membered ring where the palladium atom interacts with the C-H bond, and the base abstracts the proton. epfl.ch
The CMD mechanism has been computationally and experimentally supported in various diphosphine palladium(0)-catalyzed reactions. epfl.chberkeley.eduresearchgate.net For instance, in the direct arylation of arenes, the CMD pathway is widely accepted as the operative mechanism. wikipedia.orgnih.gov The nature of the diphosphine ligand can significantly influence the feasibility and kinetics of the CMD step.
Controlling the regioselectivity and site-selectivity of C-H activation is a significant challenge. In diphosphine palladium(0)-catalyzed reactions, several factors govern where the C-H functionalization occurs.
Electronic Effects : The acidity of the C-H bond plays a crucial role, with more acidic protons generally being more susceptible to deprotonation in the CMD step. nih.gov
Steric Hindrance : Less sterically encumbered C-H bonds are often favored for activation. nih.gov
Directing Groups : The presence of a directing group on the substrate can chelate to the palladium center, bringing a specific C-H bond into proximity for activation and thereby dictating the regioselectivity. nih.govjst.go.jp
Ligand Effects : The diphosphine ligand itself can exert a profound influence on regioselectivity. For example, in the palladium-catalyzed oxidative arylation of indoles, a switch from C2 to C3 selectivity was achieved by changing the ancillary ligand, which was attributed to a shift from a Heck-type pathway to a C-H activation/reductive elimination pathway. nih.gov
Research has shown that in certain systems, C(sp³)–H activation can be favored over C(sp²)–H activation, a remarkable feat of chemoselectivity. jst.go.jp For example, in the reaction of specific carbamoyl (B1232498) chlorides, functionalization occurs preferentially in the order of Heck reaction > cyclopropyl (B3062369) methine C(sp³)–H activation > methyl C(sp³)–H activation > arene C(sp²)–H activation. jst.go.jp
| Factor | Description | Example |
| Electronic Effects | More acidic C-H bonds are generally more reactive. | Favored activation of C-H bonds on electron-deficient arenes. nih.gov |
| Steric Hindrance | Less sterically hindered C-H bonds are more accessible. | Preference for activation at less substituted positions. nih.gov |
| Directing Groups | Functional groups that coordinate to the palladium center, guiding the catalyst to a specific C-H bond. | Amide or pyridine groups directing ortho-C-H activation. nih.govjst.go.jp |
| Ligand Control | The diphosphine ligand can alter the reaction mechanism and, consequently, the regioselectivity. | Switch from C2 to C3 arylation of indoles by changing the ancillary ligand. nih.gov |
Achieving enantioselectivity in C-H functionalization reactions is a highly sought-after goal. In diphosphine palladium(0)-catalyzed systems, the use of chiral diphosphine ligands is a primary strategy to induce asymmetry. snnu.edu.cnscispace.com The enantiodetermining step is often the CMD process, where the chiral ligand environment of the palladium complex differentiates between two enantiotopic C-H bonds. scispace.com
A cooperative effect between a chiral phosphine ligand and a carboxylate base has been identified as crucial for achieving high enantioselectivity. epfl.ch The carboxylate, directly involved in the deprotonation, is in close proximity to both the chiral ligand and the substrate, effectively relaying the chiral information. scispace.com The development of chiral bifunctional ligands that incorporate both a phosphine and a carboxylic acid moiety within the same scaffold has proven to be a particularly effective approach. nih.gov These ligands have enabled high yields and enantioselectivities in desymmetrizing C(sp²)-H arylation reactions. nih.gov
| Ligand Type | Key Feature | Application |
| Chiral Diphosphines | Rigid bidentate coordination to the metal center. | Asymmetric intramolecular C(sp³)–H alkenylation. snnu.edu.cn |
| TADDOL-derived phosphoramidites | Sterically demanding and electronically tunable. | Intramolecular C(sp³)–H arylation of cyclopropanes. snnu.edu.cn |
| Bifunctional Phosphine-Carboxylates | Covalently linked phosphine and carboxylic acid moieties. | Desymmetrizing C(sp²)-H arylation. nih.gov |
Insertion Mechanisms in Diphosphine Palladium(0) Systems (e.g., Carbonylation, Diamination)
Insertion reactions represent another fundamental class of transformations catalyzed by diphosphine palladium(0) complexes. In these reactions, an unsaturated molecule, such as carbon monoxide (CO) or an alkene, inserts into a palladium-carbon or palladium-heteroatom bond.
In carbonylation reactions , CO coordinates to the palladium center and subsequently inserts into a Pd-organyl bond to form an acylpalladium intermediate. diva-portal.org This intermediate can then undergo further reactions, such as nucleophilic attack or reductive elimination, to yield the final carbonylated product. diva-portal.org The bite angle of the diphosphine ligand has been shown to be a critical parameter influencing the activity and selectivity of these reactions. nih.gov An appropriate bite angle can facilitate the methanolysis of the acylpalladium species, which is often a rate-limiting step. nih.gov
Diamination reactions involve the insertion of an alkene into a palladium-nitrogen bond. nih.gov The mechanism can be complex and may involve different palladium oxidation states. In some cases, the reaction is proposed to proceed through a Pd(II)/Pd(IV) cycle, where an initial anti-aminopalladation of the alkene is followed by oxidative addition of an electrophile to the resulting alkyl Pd(II) complex. nih.gov Reductive elimination from the Pd(IV) intermediate then furnishes the diamination product. nih.gov In other systems, a Pd(0)/Pd(II) cycle is operative. nih.gov
Elucidation of π-Lewis Base Catalysis by Diphosphine Palladium(0)
A more recently conceptualized role for diphosphine palladium(0) complexes is as π-Lewis base catalysts. snnu.edu.cnnih.gov In this mode of activation, the electron-rich Pd(0) center coordinates to a π-system of the substrate, such as a diene or enyne, through η²-coordination. snnu.edu.cnnih.gov This coordination leads to π-backdonation from the palladium to the substrate, which increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate. nih.govnih.gov This HOMO-raising effect enhances the nucleophilicity of the substrate, enabling it to react with various electrophiles in a vinylogous addition pattern. snnu.edu.cnnih.gov
This catalytic strategy is conceptually distinct from the more traditional oxidative cyclization mechanisms. nih.gov Frontier molecular orbital (FMO) analysis has provided theoretical support for this concept, showing a significant rise in the HOMO energy of unsaturated substrates upon complexation with a Pd(0) species. nih.gov This π-Lewis base activation has been successfully applied to achieve enantioselective [3+2] and [3+4] annulation reactions. nih.gov
Investigation of Autocatalytic Processes in Diphosphine Palladium(0) Systems
Autocatalysis, where a reaction product acts as a catalyst for its own formation, is a fascinating phenomenon that can lead to significant rate accelerations. In the context of diphosphine palladium(0) catalysis, evidence for autocatalytic processes has been observed in certain reactions.
For example, in the enantioselective hydrosilylation of 1,3-diynes, it was found that the chiral product could accelerate the reaction. rsc.org The addition of a small amount of the chiral product at the beginning of the reaction led to a faster formation of more product. rsc.org This suggests that the product can participate in the catalytic cycle, potentially by facilitating the formation of the active catalytic species or by participating in a product-promoted catalytic pathway. Non-linear effect (NLE) studies can also provide evidence for autocatalysis or the involvement of off-cycle species. rsc.org
Computational Chemistry Approaches to Diphosphine Palladium 0 Catalysis
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT calculations have been instrumental in mapping the elementary steps of catalytic cycles involving diphosphine palladium(0) complexes. These cycles typically involve oxidative addition, transmetallation (or related steps like alkynylation), and reductive elimination. researchgate.net
DFT studies allow for the calculation of free energy profiles for the entire catalytic cycle, identifying the rate-determining step and the thermodynamic feasibility of each elementary reaction.
Oxidative Addition: This initial step, involving the reaction of the Pd(0) complex with a substrate like an aryl halide, has been extensively studied. researchgate.net Calculations have explored the manifold of reaction pathways, including associative and dissociative mechanisms. nih.govsemanticscholar.org For instance, in the Sonogashira coupling, DFT analysis has shown that oxidative addition of phenyl bromide to a Pd(0)-diphosphine complex can proceed through both neutral and anionic pathways to form a cis-configured palladium(II) intermediate. researchgate.net The energy barrier for this step is influenced by the nature of the halide, with iodobenzene (B50100) reacting more readily than bromobenzene (B47551) or chlorobenzene. researchgate.netnih.gov Studies have also shown that bulky and electron-rich phosphine (B1218219) ligands can facilitate the formation of low-coordinate palladium complexes, which are more reactive in the oxidative addition step. semanticscholar.org
Transmetallation/Alkynylation: Following oxidative addition, the palladium(II) intermediate reacts with a second reagent. In Suzuki couplings, this is a transmetallation step with an organoboron compound, while in Sonogashira couplings, it's an alkynylation step. researchgate.netresearchgate.net DFT calculations on the Sonogashira reaction have indicated that the alkynylation step, where the C-H bond of an alkyne adds to the Pd(II) center, often has the highest activation energy in the catalytic cycle, making it the rate-determining step in the absence of a co-catalyst. researchgate.net
Reductive Elimination: This final step regenerates the Pd(0) catalyst and forms the desired cross-coupled product. researchgate.netrsc.org DFT calculations generally show this step to be energetically favorable. researchgate.net However, the barrier to reductive elimination can be significantly influenced by the ligand's steric and electronic properties. For example, in palladium-catalyzed carbonylation reactions, the tertiary structure of the phosphine ligand is critical for allowing CO association and lowering the barrier to reductive elimination. researchgate.net
A representative energy profile for a generic cross-coupling reaction is shown below, highlighting the relative energies of intermediates and transition states.
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
| Reactants | Pd(0)L₂ + Ar-X + Nu-M | 0.0 |
| Oxidative Addition TS | [L₂Pd(Ar)(X)]‡ | +15 to +25 |
| Oxidative Addition Product | L₂Pd(II)(Ar)(X) | -5 to +5 |
| Transmetallation TS | [L₂Pd(Ar)(Nu)]‡ | +20 to +30 |
| Transmetallation Product | L₂Pd(II)(Ar)(Nu) | -10 to 0 |
| Reductive Elimination TS | [L₂Pd(Ar)(Nu)]‡ | +10 to +20 |
| Products | Pd(0)L₂ + Ar-Nu | -20 to -30 |
| Note: These are generalized, illustrative values. Actual energies are highly dependent on the specific ligands, substrates, and reaction conditions. |
A key strength of DFT is its ability to model the geometry and electronic structure of short-lived species that are difficult to observe experimentally.
Transition States (TS): Calculations can pinpoint the three-dimensional structure of transition states, such as the classic three-center TS for oxidative addition. rsc.org For example, in the oxidative addition of phenyl iodide to a Pd(0) complex, a transition state is found that does not exist in gas-phase calculations but is stabilized by a solvent model. acs.org
Transient Intermediates: DFT can characterize various intermediates along the reaction pathway. This includes pre-reactive van der Waals complexes between the catalyst and substrate, and coordinatively unsaturated species that are often the true catalytically active species. researchgate.netnih.gov For instance, monoligated palladium complexes, [Pd-L], have been proposed as the active species in some oxidative addition reactions, challenging the traditional view of a 14-electron PdL₂ complex being the active catalyst. acs.org
Computational studies provide a quantitative framework for understanding how different components of the reaction mixture influence the catalytic outcome.
Ligand Effects: The electronic and steric properties of diphosphine ligands profoundly impact the reaction. DFT calculations have been used to quantify these effects. For instance, bulky and electron-rich ligands like P(tBu)₃ and SPhos can more easily access low-coordinate complexes, which facilitates the formation of the catalytically active species. semanticscholar.org The bite angle of the diphosphine ligand is also a critical parameter, influencing the rates of both oxidative addition and reductive elimination. osti.gov
Substrate Effects: The nature of the electrophile and nucleophile significantly affects the energy profile. DFT studies have shown a linear correlation between the reaction-free energy of oxidative addition and the Hammett constants of para-substituents on iodobenzene, with electron-withdrawing groups leading to a more exergonic reaction. researchgate.net
Understanding Off-Cycle Species and Catalyst Deactivation Pathways through Computation
Palladium catalysts can be deactivated through various pathways, leading to the formation of inactive or less active "off-cycle" species. Computation is a powerful tool for identifying these species and understanding their formation mechanisms.
Formation of Inactive Complexes: Excess reagents or byproducts can lead to catalyst poisoning. For example, in cyanation reactions, excess cyanide can displace phosphine ligands to form inactive complexes like [(CN)₄Pd]²⁻ and [(CN)₃PdAr]²⁻, which are reluctant to undergo reductive elimination. nih.gov
Ligand Degradation: P-C bond cleavage within phosphine ligands is a known deactivation pathway. DFT calculations have shown that the oxidative cleavage of a P-C bond at a dimeric palladium species can be exergonic and have a low energy barrier, leading to the formation of phosphide-bridged multimetallic species. csic.es
Formation of Palladium Nanoparticles: Under certain conditions, homogeneous catalysts can aggregate to form palladium nanoparticles (PdNPs), which may have different catalytic activity. rsc.org Computational models have been developed to study the leaching of palladium atoms from nanoparticles and the subsequent formation of soluble species, providing insight into the interplay between homogeneous and heterogeneous catalysis. acs.org
Predictive Modeling and Rational Ligand Design through Computational Methods
A major goal of computational catalysis is to move from explaining observed reactivity to predicting the performance of new catalysts.
Quantitative Structure-Activity Relationships (QSAR): By correlating computed properties with experimental data, predictive models can be developed. For instance, a model for copper-catalyzed atom transfer radical polymerization (Cu-ATRP) was established by correlating experimental activation rate constants with three descriptors: the HOMO energy of the catalyst, the percent buried volume of the ligand, and the distortion energy of the catalyst. nih.gov A similar approach can be applied to diphosphine palladium(0) catalysis.
Rational Ligand Design: Computational methods enable the in silico design and screening of new ligands with desired properties. By understanding the factors that control reactivity and selectivity, ligands can be computationally engineered to optimize performance for a specific transformation. researchgate.netmdpi.com For example, the Virtual Ligand-Assisted Optimization (VLAO) method uses computed derivative values to guide the optimization of ligand parameters, which has been successfully applied to the design of phosphine ligands for challenging reductive elimination reactions. acs.org
Comparative Computational Studies (e.g., Homogeneous Palladium(0) Complexes vs. Nanoparticle Reactivity)
Computational studies are increasingly being used to bridge the gap between homogeneous and heterogeneous catalysis.
Oxidative Addition at Nanoparticles: DFT modeling has been used to investigate the oxidative addition of aryl halides directly onto the surface of palladium nanoparticles. rsc.orgresearchgate.net These studies have shown that low-coordinated palladium atoms at the edges and corners of nanoparticles are particularly active sites for oxidative addition. The activation barriers for oxidative addition to PdNPs can be comparable to or even lower than those for molecular Pd(0) complexes. rsc.org
| Feature | Homogeneous Diphosphine Pd(0) Complex | Palladium Nanoparticle (PdNP) |
| Active Site | Well-defined, single Pd center with diphosphine ligands | Surface atoms, particularly low-coordinated sites (edges, corners) |
| Ligand Role | Tunes steric and electronic properties, crucial for solubility and stability | Surface stabilizers (e.g., polymers, surfactants), or absent in "ligand-free" systems |
| Reactivity Model | Follows classic catalytic cycle (oxidative addition, etc.) | Surface reactions, leaching to form homogeneous species |
| Computational Focus | Energy profiles of elementary steps, intermediate/TS characterization | Surface adsorption energies, oxidative addition barriers at different facets, leaching energies |
| Deactivation | Ligand degradation, formation of off-cycle complexes | Agglomeration, surface poisoning, Ostwald ripening |
Advanced Applications of Diphosphine Palladium 0 in Catalytic Transformations
Cross-Coupling Reactions Enabled by Diphosphine Palladium(0)
Diphosphine palladium(0) catalysts are instrumental in a range of cross-coupling reactions, which are fundamental to modern organic synthesis. The nature of the diphosphine ligand is crucial for the success of these transformations, particularly when dealing with challenging substrates.
Suzuki-Miyaura Cross-Coupling for Challenging Substrates (e.g., Unactivated Aryl Chlorides, Hindered Substrates)
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While initially limited to more reactive aryl bromides and iodides, the development of catalysts supported by bulky, electron-rich diphosphine ligands has significantly expanded its scope to include less reactive but more economical aryl chlorides, as well as sterically demanding substrates. nih.govmit.edu
The enhanced reactivity of these catalyst systems is attributed to the ability of the diphosphine ligands to facilitate both the oxidative addition of the aryl chloride to the Pd(0) center and the subsequent reductive elimination steps. mit.edu Ligands such as dialkylbiarylphosphines have proven to be particularly effective, enabling couplings to proceed under mild conditions, often at room temperature and with low catalyst loadings. nih.gov For instance, the use of ligands like SPhos has allowed for the efficient cross-coupling of unactivated aryl chlorides and bromides with catalyst loadings as low as 5×10⁻⁴ mol% Pd. nih.gov
The table below illustrates the efficacy of various diphosphine palladium(0) systems in the Suzuki-Miyaura coupling of challenging substrates.
| Aryl Halide | Boronic Acid/Ester | Diphosphine Ligand | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | SPhos | Pd₂(dba)₃/SPhos | K₃PO₄, Toluene, 100 °C | 98 | nih.gov |
| 2,6-Dimethylchlorobenzene | Phenylboronic acid | XPhos | Pd(OAc)₂/XPhos | K₃PO₄, Dioxane, 100 °C | 95 | ua.es |
| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | dtbpf | PdCl₂(dtbpf) | CsF, THF, 65 °C | 92 | researchgate.net |
| 2-Chloropyridine | 3-Tolylboronic acid | Dicyclohexyl phosphine (B1218219) | Pd₂(dba)₃/Ligand | K₃PO₄, Toluene, 80 °C | 99 | researchgate.net |
Mizoroki-Heck Reactions with Activated and Unactivated Aryl Halides
The Mizoroki-Heck reaction, which forms a C-C bond between an aryl halide and an alkene, has also benefited from the use of diphosphine palladium(0) catalysts. beilstein-journals.org Traditional catalysts were often limited to activated aryl halides, but the development of more robust ligand systems has extended the reaction's applicability to unactivated aryl bromides and even challenging aryl chlorides. mdpi.com The success with less reactive aryl halides is often attributed to the use of bulky, electron-rich phosphine ligands that promote the oxidative addition step and prevent catalyst decomposition at the higher temperatures sometimes required. mdpi.com
The following table presents examples of Mizoroki-Heck reactions catalyzed by diphosphine palladium(0) complexes.
| Aryl Halide | Alkene | Diphosphine Ligand | Catalyst System | Conditions | Yield (%) | Reference |
| Bromobenzene (B47551) | n-Butyl acrylate | DPEPhos | Pd(OAc)₂/DPEPhos | Et₃N, DMF, 120 °C | 96 | academie-sciences.fr |
| 4-Chlorobenzonitrile | Styrene (B11656) | Xantphos | Pd₂(dba)₃/Xantphos | Cs₂CO₃, Dioxane, 120 °C | 85 | rsc.org |
| 1-Bromo-4-methoxybenzene | Styrene | dppf | PdCl₂(dppf) | NaOAc, DMF, 100 °C | 94 | academie-sciences.fr |
| Iodobenzene (B50100) | Methyl acrylate | P(t-Bu)₃ (monodentate) | Pd/P(t-Bu)₃ | Cy₂NMe, Dioxane, RT | 98 | bohrium.com |
Buchwald-Hartwig Aminations and Related C-N/C-O Bond Formations
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. The use of diphosphine ligands has been pivotal in the development of this methodology. wikipedia.org Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and BINAP were among the first to reliably facilitate the coupling of primary amines. wikipedia.org These ligands are thought to prevent the formation of unreactive palladium iodide dimers, thereby accelerating the reaction. wikipedia.org
The choice of diphosphine ligand is critical, especially for challenging substrates like aryl chlorides, where bulky phosphines are often required to achieve good yields. jk-sci.com The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. jk-sci.com This methodology has also been extended to the formation of C-O bonds, allowing for the synthesis of aryl ethers from aryl halides and alcohols. jk-sci.com
Below are examples of Buchwald-Hartwig aminations using diphosphine palladium(0) catalysts.
Stille, Kumada, and Negishi Coupling Applications
Diphosphine palladium(0) catalysts are also employed in Stille, Kumada, and Negishi cross-coupling reactions. In the Stille coupling , which involves the reaction of an organostannane with an organic halide, palladium phosphine catalysts are commonly used. libretexts.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
The Kumada coupling utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.org Bidentate diphosphine ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are frequently used. wikipedia.org Sterically hindered diphosphine ligands like dtbpf and DPEPhos have been shown to be effective in promoting the Kumada coupling of alkenyl halides at room temperature. acs.org
In the Negishi coupling , an organozinc reagent is coupled with an organic halide. nih.gov The active catalyst is typically a bis-phosphine palladium(0) compound. uni-muenchen.de The use of bulky trialkylphosphine ligands has enabled the coupling of challenging substrates, including aryl chlorides. nih.gov
The table below summarizes applications of diphosphine palladium(0) in these coupling reactions.
Sonogashira Coupling Reactions
The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper co-catalyst. wikipedia.org Phosphine-palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0), are commonly used. chemeurope.com The reaction mechanism is understood to involve a palladium cycle, where the Pd(0) catalyst undergoes oxidative addition with the aryl halide. wikipedia.org While traditionally requiring a copper co-catalyst, copper-free versions of the Sonogashira coupling have been developed, often relying on specific diphosphine ligands. The reaction is generally run under mild, basic conditions. wikipedia.org
Examples of Sonogashira couplings are provided in the table below.
| Aryl Halide | Alkyne | Diphosphine Ligand | Catalyst System | Conditions | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | PPh₃ (monodentate) | Pd(PPh₃)₄/CuI | Et₃N, RT | 95 | wikipedia.org |
| 1-Bromo-4-fluorobenzene | Ethynylbenzene | Xantphos | PdCl₂(Xantphos)/CuI | Piperidine, DMF, 80 °C | 92 | rsc.org |
| 4-Bromoacetophenone | 1-Hexyne | dppf | PdCl₂(dppf)/CuI | Et₃N, THF, 60 °C | 90 | rsc.org |
| Bromobenzene | Phenylacetylene | None (Phosphine-free) | Pd(OAc)₂/CuI | K₂CO₃, DMF, 120 °C | 88 | researchmap.jp |
Diphosphine Palladium(0)-Catalyzed C-H Functionalization
The direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis as it offers a more atom-economical approach to creating complex molecules. epfl.ch Palladium-catalyzed C-H functionalization often proceeds through a Pd(II)/Pd(0) catalytic cycle. nih.gov In this cycle, a Pd(0) species undergoes oxidative addition with an organohalide, followed by a concerted metalation-deprotonation (CMD) step to activate a C-H bond. snnu.edu.cn Reductive elimination then furnishes the product and regenerates the Pd(0) catalyst. scispace.com
Diphosphine ligands play a crucial role in these reactions, influencing the reactivity and selectivity of the catalyst. The choice of ligand can be critical for achieving high efficiency, especially in enantioselective transformations where chiral diphosphine ligands are employed to control the stereochemical outcome. snnu.edu.cn
The table below provides examples of diphosphine palladium(0)-catalyzed C-H functionalization.
Enantioselective C-H Functionalization Strategies
The enantioselective functionalization of C-H bonds using diphosphine palladium(0) catalysts represents a powerful strategy for the synthesis of chiral molecules. scispace.comsnnu.edu.cn These reactions often operate through a Pd(0)/Pd(II) catalytic cycle, where the enantiocontrol is dictated by a chiral ligand. mdpi.com The mechanism typically involves an oxidative addition, followed by a concerted metalation-deprotonation (CMD) step, which is often the enantio-discriminating event. scispace.com In this step, a chiral ligand on the palladium complex is crucial for transferring chirality to the substrate. scispace.com
A significant advancement in this area is the use of bifunctional ligands that contain both a phosphine moiety for coordination to the palladium center and another functional group, such as a carboxylic acid, to act as an internal base in the C-H activation step. nih.govresearchgate.net For instance, chiral bifunctional ligands based on a binaphthyl scaffold that incorporate both a phosphine and a carboxylic acid have been developed. nih.gov These ligands have proven effective in the desymmetrizing C(sp²)-H arylation to produce chiral 5,6-dihydrophenanthridines with high yields and enantioselectivities. nih.gov The monofunctional versions of these ligands, in contrast, showed low enantioselectivity, highlighting the cooperative effect of the bifunctional system. nih.gov
The development of modular binepine ligands has enabled the highly diastereo- and enantioselective intramolecular arylation of both primary and secondary C(sp³)–H bonds. acs.org These reactions, which can be performed with low catalyst loading, lead to the formation of fused cyclopentanes. acs.org DFT calculations suggest that the enantioselectivity arises from a network of weak, attractive interactions between the binepine ligand and the substrate. acs.org In some systems, a combination of an achiral phosphine ligand and a chiral phosphoric acid can also induce enantioselectivity in Pd(0)-catalyzed C(sp³)–H arylation. snnu.edu.cnresearchgate.net This approach has been successfully applied to the synthesis of various indoline (B122111) products containing tri- and tetrasubstituted stereocenters. researchgate.net
The table below summarizes selected examples of enantioselective C-H functionalization reactions catalyzed by diphosphine palladium(0) complexes.
| Chiral Ligand Type | Substrate Type | Reaction Type | Product | Enantioselectivity (ee) | Reference |
| Bifunctional Phosphine-Carboxylate | N-Aryl Dihydroisoquinoline | Desymmetrizing C(sp²)-H Arylation | 5,6-Dihydrophenanthridines | High | nih.gov |
| Binepine Ligands | Fused Carbocycles | Intramolecular C(sp³)-H Arylation | Fused Cyclopentanes | High | acs.org |
| TADDOL-derived Phosphoramidite (B1245037) | Cyclopropanes | Intramolecular C(sp³)-H Alkenylation | Chiral Lactams | High | snnu.edu.cn |
| BozPHOS (Bisphosphine Monoxide) | Cyclopropanes | Intramolecular C(sp³)-H Alkenylation | Chiral Lactams | High | snnu.edu.cn |
Distal and Site-Selective C-H Bond Activation
While C-H activation typically occurs at sites proximal to a directing group, strategies for distal and site-selective C-H bond activation expand the synthetic utility of this methodology. In the context of palladium catalysis, achieving site selectivity can be challenging but is often governed by the ligand environment and the inherent electronic and steric properties of the substrate. Although research in this specific niche for diphosphine palladium(0) systems is still emerging, the principles of ligand control are paramount.
The challenge in distal C-H functionalization lies in overcoming the preference for the formation of more stable five- or six-membered metallacycles that arise from activating proximal C-H bonds. The design of ligands that can control the geometry and reactivity of the palladium center is critical to favor activation at a more remote position.
Site-selective C-H activation refers to the ability to differentiate between multiple, often electronically similar, C-H bonds within a molecule. For instance, in substrates possessing several C(sp³)–H bonds, achieving functionalization at a specific, unbiased methylene (B1212753) group is a significant hurdle. snnu.edu.cn The development of specialized ligands, such as 2-pyridinylisopropyl (PIP) bidentate auxiliaries in combination with chiral phosphoric acids, has enabled highly efficient Pd(II)-catalyzed enantioselective arylation of unbiased methylene C(sp³)–H bonds, demonstrating the potential for high site selectivity. snnu.edu.cn While this example uses a Pd(II) catalyst, it underscores the importance of the ligand and auxiliary in controlling the reaction site. For Pd(0) systems, the judicious choice of diphosphine ligands is expected to play a similar role in governing which C-H bond is presented to the metal center for activation. scispace.com
Other Diphosphine Palladium(0)-Catalyzed Organic Reactions
Carbonylation and Hydroesterification Reactions
Diphosphine palladium(0) complexes are highly effective catalysts for carbonylation and hydroesterification reactions, which are fundamental processes for converting olefins into valuable carboxylic acid derivatives. uu.nlnih.govunive.it In the hydroesterification of olefins, the choice of diphosphine ligand is a critical factor that controls the regioselectivity of the reaction, determining the ratio of the branched to the linear ester product. uu.nlresearchgate.net
The "bite angle" of the diphosphine ligand, which is the P-Pd-P angle, has been identified as a key geometric parameter influencing regioselectivity. uu.nl Generally, diphosphine ligands with wide bite angles, such as Xantphos and DPEphos, tend to favor the formation of the linear ester product. uu.nlresearchgate.net In contrast, the electronic properties of the ligand also play a crucial role. uu.nl Studies on the hydroesterification of styrene have shown that electron-poor diphosphine ligands promote the formation of the branched ester, while also leading to highly active catalytic systems. uu.nl This electronic control offers a complementary approach to the geometric control exerted by the bite angle. uu.nl
Recent developments have focused on using non-gaseous CO surrogates, such as aryl formates, for the hydroesterification of alkyl terminal olefins. wiley.com In these systems, ligands like 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (DTBPMB) have been shown to produce linear carboxylic esters with high yields and excellent regioselectivity under mild conditions. wiley.com
The following table presents the effect of different diphosphine ligands on the regioselectivity of the palladium-catalyzed hydroesterification of styrene.
| Diphosphine Ligand | Ligand Type | Regioselectivity (Branched:Linear) | Reference |
| Xantphos | Wide Bite Angle | Favors Linear Product | uu.nl |
| DPEphos | Wide Bite Angle | Favors Linear Product | uu.nl |
| Electron-Poor Diphosphines | Electronic Effect | Favors Branched Product | uu.nl |
| 1,2-DTBPMB | Bulky, Electron-Rich | Favors Linear Product (for alkyl olefins) | wiley.com |
Thioboration of Unsaturated Substrates
The palladium(0)-catalyzed thioboration of unsaturated substrates, particularly alkynes, is an efficient method for the regio- and stereoselective synthesis of alkenyl thioboron compounds. acs.org This reaction involves the cis-addition of a B-S bond across the carbon-carbon triple bond. orgsyn.org When terminal alkynes are reacted with a thioborane reagent like 9-RS-9-BBN in the presence of a Pd(PPh₃)₄ catalyst, the addition proceeds to place the boryl group at the terminal carbon. orgsyn.orgfigshare.com
Mechanistic studies, including density functional theory (DFT) calculations, have been performed to elucidate the reaction pathway. acs.orgresearchgate.net It was found that a mechanism involving an oxidative addition of the S-B bond to the palladium(0) center is unlikely. acs.orgresearchgate.net Instead, a proposed mechanism involves the coordination of the alkyne to the Pd(PH₃)₂ complex, followed by the dissociation of a phosphine ligand. acs.org The key step is the subsequent addition of the S-B bond to the metal center through a metathesis-like transition state, which is considered the rate-determining stage. acs.org The cycle is completed by isomerization and reductive elimination to yield the thioborated product. acs.org
The palladium(0) catalyst is effective for alkyne thioboration but not for diboration under similar conditions, which is attributed to the higher barrier for the metathesis-like transition state in the case of diboration. acs.org This difference is explained by the lack of hypervalency in boron compared to sulfur. acs.org The reaction conditions are generally mild, allowing for the tolerance of a variety of functional groups in the substrates. figshare.com
Diamination of Conjugated Dienes
Palladium(0)-catalyzed diamination of conjugated dienes provides a direct route to vicinal diamines, which are important structural motifs in many biologically active compounds and chiral catalysts. nih.gov In these reactions, a diphosphine palladium(0) complex, typically Pd(PPh₃)₄, is used as the catalyst. nih.gov A common nitrogen source for this transformation is di-tert-butyldiaziridinone. nih.govorganic-chemistry.org
A key feature of this reaction is its high regioselectivity. The diamination of conjugated dienes occurs selectively at the internal double bond, leaving the terminal double bonds untouched. nih.govorganic-chemistry.org For trienes, the reaction proceeds with high regio- and stereoselectivity at the central double bond. organic-chemistry.org The catalyst loading can be reduced to as low as 1–2 mol% under optimized conditions. nih.gov
The proposed catalytic cycle begins with the insertion of the Pd(0) species into the N-N bond of the diaziridinone to form a four-membered Pd(II) intermediate. nih.gov This intermediate then forms a complex with the diene, which undergoes migratory insertion into the internal double bond to generate a π-allyl palladium species. nih.gov Reductive elimination from this π-allyl intermediate affords the diamination product and regenerates the Pd(0) catalyst. nih.gov Kinetic studies have shown that the reaction is first-order in the palladium catalyst and inverse first-order in the phosphine ligand, suggesting that Pd(PPh₃)₂ is likely the active catalytic species. nih.gov The development of asymmetric versions of this reaction has been achieved by employing chiral phosphoramidite ligands, which furnish the diamination products with high levels of regio-, diastereo-, and enantioselectivity. thieme-connect.comd-nb.info
Allylic Substitutions and Isomerization Reactions
Allylic Substitutions: Palladium(0)-catalyzed enantioselective allylic substitution is a cornerstone of modern asymmetric catalysis, enabling the formation of C-C, C-N, and C-O bonds with high stereocontrol. nih.govmdpi.com Diphosphine ligands are central to the success of these transformations, with the Trost diphosphine ligands being particularly prominent. nih.govacs.org These reactions typically proceed through the coordination of the Pd(0) complex to the allylic substrate, followed by oxidative addition to form a π-allyl palladium(II) intermediate. nih.gov Subsequent nucleophilic attack on the π-allyl complex, influenced by the chiral ligand, leads to the formation of the product and regeneration of the Pd(0) catalyst. nih.gov
A notable application is the dynamic kinetic asymmetric transformation (DYKAT) of vinyl aziridines with nucleophiles like 1H-pyrroles and 1H-indoles, which yields branched N-alkylated products in high yields and with excellent enantioselectivities (up to 96% ee). nih.govacs.org A wide variety of chiral diphosphine ligands with different backbones, including those with central, axial, or planar chirality, have been developed and successfully applied in asymmetric allylic alkylation. mdpi.com For example, C₂-symmetric ferrocene (B1249389) ligands with planar chirality can create an effective chiral environment to achieve high enantioselectivities. mdpi.com
Isomerization Reactions: Diphosphine palladium(0) complexes can also catalyze the isomerization of olefins. rsc.orgresearchgate.net An interesting example is the catalytic interconversion of diastereomeric diphosphine ligands themselves. In the presence of a catalytic amount of Pd(dba)₂, the meso diastereomer of a diferrocenylmercury-bridged diphosphine can be converted into the racemic isomer at room temperature. rsc.orgrsc.org This isomerization highlights the dynamic nature of the palladium-ligand interaction. rsc.orgrsc.org Furthermore, these palladium(0) complexes can catalyze the cis-trans isomerization of certain olefins that bear strong electron-withdrawing groups. researchgate.net The efficiency of this isomerization is highly dependent on the spectator ligand, with some phosphine ligands being particularly effective. researchgate.net The mechanism for this rearrangement is believed to involve the coordination of the olefin to a suitable Pd(0) fragment. researchgate.net
The table below shows results for the palladium-catalyzed asymmetric allylic alkylation using different types of chiral diphosphine ligands.
| Ligand Type | Substrate | Nucleophile | Enantioselectivity (ee) | Reference |
| Trost Ligand | Vinyl Aziridine | 1H-Pyrrole | up to 96% | nih.govacs.org |
| PHelix Ligand | Racemic Allylic Substrate | Carbon Nucleophile | up to 99% | researchgate.net |
| C₂-Symmetric Cyclobutane Diphosphine | 1,3-Diphenyl-2-propenyl acetate (B1210297) | Dimethyl malonate | up to 99% | mdpi.com |
| Chiral Diphosphine Sulfides | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | up to 73% | rsc.org |
Polymerization Reactions (e.g., CO/Ethene Copolymerization)
Diphosphine palladium(0) complexes have emerged as highly effective catalysts for the copolymerization of carbon monoxide (CO) and ethene, leading to the formation of perfectly alternating polyketones. researchgate.netscirp.org These polymers are of significant commercial interest due to their valuable thermoplastic properties. scirp.org The catalytic activity and the properties of the resulting polymer are intricately linked to the structure of the diphosphine ligand, the reaction conditions, and the solvent system employed. researchgate.netscirp.orgtesisenred.net
The general mechanism for this copolymerization involves the alternating insertion of CO and ethene into the palladium-acyl and palladium-alkyl bonds, respectively. acs.org The catalyst's resting state is typically a palladium carbonyl acyl complex. acs.orgosti.gov From this state, dissociation of a CO ligand and coordination of an ethene molecule leads to an ethylene (B1197577) acyl intermediate. acs.org Migratory insertion of the ethene into the palladium-acyl bond forms a new palladium alkyl species, which then rapidly coordinates CO to regenerate the carbonyl acyl complex, ready for the next insertion cycle. acs.org
The choice of diphosphine ligand plays a crucial role in determining the catalytic performance. Ligands with specific bite angles and electronic properties can influence both the rate of polymerization and the molecular weight of the resulting polyketone. For instance, the introduction of ortho-methoxy substituents on the P-aryl rings of the diphosphine ligand has been shown to significantly enhance the productivity of the catalyst compared to unsubstituted ligands. tesisenred.net This effect is attributed to the stabilization of the mononuclear palladium(II) active species under the demanding copolymerization conditions. tesisenred.net
The reaction medium also exerts a strong influence on the catalytic process. While methanol (B129727) is a commonly used solvent, studies have shown that conducting the copolymerization in an aqueous emulsion can lead to higher molecular weight polyketones and improved catalyst productivity. researchgate.netscirp.org For example, using a water-insoluble complex like [PdCl2(dppp)] in a water/dichloromethane emulsion with a surfactant such as sodium dodecylsulfate (SDS) has yielded impressive productivities of approximately 13,000 g of polyketone per gram of palladium per hour. scirp.org
Detailed research has provided insights into the effect of various parameters on the CO/ethene copolymerization. The data presented below summarizes key findings from different catalytic systems.
Table 1: Influence of Diphosphine Ligand and Solvent on CO/Ethene Copolymerization
| Catalyst Precursor | Diphosphine Ligand | Solvent | Productivity (g PK / (g Pd·h)) | Resulting Polymer | Reference |
|---|---|---|---|---|---|
| [PdCl2(dppp)] | dppp (B1165662) | Water/CH2Cl2/SDS | ~13,000 | High molecular weight polyketone | scirp.org |
| [Pd(AcO)2(dppp)] | dppp | H2O-CH3COOH | 27,500 | Polyketone | researchgate.net |
| Pd(H2O)2(o-MeO-dppp)2 | o-MeO-dppp | Methanol | Higher than dppp analogue | Polyketone | tesisenred.net |
| [PdCl2(PPh3)2]/PPh3/HCl | PPh3 | Methanol | - | Methyl propanoate or Polyketone | researchgate.net |
This table is interactive. Users can sort and filter the data.
Table 2: Effect of Reaction Conditions on CO/Ethene Copolymerization with [PdCl2(PPh3)2]/PPh3/HCl Catalyst System
| Parameter | Condition | Main Product | Reference |
|---|---|---|---|
| Ethene Pressure | 1.0 MPa | Methyl Propanoate | researchgate.net |
| Ethene Pressure | > 4.0 MPa | Polyketone | researchgate.net |
| P/Pd Ratio | ≥ 6/1 | Stable up to 110°C | researchgate.net |
This table is interactive. Users can sort and filter the data.
The development of these advanced diphosphine palladium(0) catalytic systems for CO/ethene copolymerization showcases the power of ligand design and reaction engineering to control polymer properties and achieve high catalytic efficiencies. The ability to produce high-performance thermoplastics from readily available and inexpensive monomers like CO and ethene continues to drive research in this field. tesisenred.net
Heterogeneous and Supported Diphosphine Palladium Catalysis
Strategies for Immobilization of Diphosphine Palladium(0) Catalysts
Effective immobilization requires robust anchoring of the palladium species to a stable support material, preventing its release during the catalytic process while maintaining high accessibility of the active sites. Key strategies involve either incorporating the diphosphine ligand directly into a solid matrix or depositing pre-formed palladium nanoparticles onto functionalized supports.
Porous Organic Polymers (POPs) have emerged as exceptional supports for catalysts due to their high surface area, tunable porosity, and excellent thermal and chemical stability. mdpi.com A prominent strategy involves synthesizing POPs that already contain diphosphine derivatives, which can then act as anchoring sites for palladium. mdpi.comuva.es
These functionalized, three-dimensional polymer networks are often prepared through methods like Friedel–Crafts "knitting," using diphosphines, aromatic linkers like 1,3,5-triphenylbenzene, and an electrophilic cross-linker such as dimethoxymethane. mdpi.comnih.gov The resulting amorphous materials possess high microporosity, with Brunauer-Emmett-Teller (BET) surface areas often exceeding 760 m²/g. mdpi.comnih.gov Palladium is subsequently coordinated to the diphosphine units within the polymer framework. mdpi.comuva.es This method creates a highly dispersed and stable catalytic system where the palladium is firmly "locked" within the polymer network, which is crucial for preventing leaching. mdpi.comdntb.gov.ua The positive effects of incorporating diphosphine groups in this manner include enhanced catalytic efficiency and a significant reduction in leaching processes. mdpi.com
Bioinspired materials offer an inexpensive, abundant, and environmentally benign alternative to conventional inorganic supports. mdpi.commdpi.com Natural polymers like cellulose (B213188), starch, and proteins are rich in chelating functional groups (e.g., hydroxyl groups) that can effectively stabilize metal nanoparticles, preventing their aggregation. mdpi.com
Cellulose: As a support, cellulose in various forms (fibers, nanocrystals, microspheres) has been used to immobilize palladium nanoparticles. mdpi.comrsc.org A common method involves impregnating the cellulose matrix with a palladium salt solution (e.g., PdCl₂), where Pd ions are fixed by the hydroxyl groups. rsc.org Subsequent reduction, sometimes without an additional reducing agent, leads to the formation of highly dispersed Pd(0) nanoparticles with average sizes as small as 2.75 nm. rsc.org The porous structure of cellulose also facilitates the diffusion of reactants to the catalytic sites. rsc.org
Starch: Starch is another effective biopolymer for supporting palladium nanoparticles. mdpi.comrsc.org Mesoporous starch can be used as a support medium, and the characteristics of the resulting nanoparticles can be controlled by the choice of preparation solvent. rsc.org In some methods, palladium acetate (B1210297) is reduced to Pd(0) nanoparticles using refluxing ethanol (B145695), resulting in catalysts with high performance in various cross-coupling reactions. mdpi.com Starch can also be functionalized on magnetic nanoparticles to create a magnetically separable catalyst, which simplifies the workup process significantly. acs.org
Proteins: Proteins and enzymes are also utilized as supports for palladium nanoparticles. mdpi.commdpi.com The complex three-dimensional structure and diverse functional groups of proteins can effectively template and stabilize the formation of catalytically active nanoparticles.
Evaluation of Performance and Recyclability of Supported Diphosphine Palladium Catalysts
A key metric for the success of a heterogeneous catalyst is its ability to be recycled multiple times without a significant drop in performance. Supported diphosphine palladium catalysts, both on POPs and bioinspired materials, have demonstrated excellent reusability in various C-C coupling reactions.
Catalysts based on palladium anchored to diphosphine-containing POPs have shown remarkable stability. In Suzuki-Miyaura coupling reactions, these catalysts could be reused for at least five consecutive cycles with no significant loss of activity or detectable palladium leaching. mdpi.comuva.esnih.gov This robust performance highlights the strength of coordinating palladium to phosphine (B1218219) centers embedded within the polymer structure. mdpi.com
Similarly, palladium nanoparticles supported on biopolymers exhibit high recyclability. For instance, a catalyst of Pd nanoparticles on cellulose microspheres showed almost no loss in activity after six continuous runs in the Suzuki-Miyaura reaction. rsc.org Starch-supported catalysts have also been reused up to five times without an appreciable decrease in catalytic activity. mdpi.comacs.org
The following tables summarize the recyclability of representative supported palladium catalysts in cross-coupling reactions.
Table 1: Recyclability of Palladium Supported on Porous Organic Polymer (Pd@PP-3) in Suzuki-Miyaura Reaction Reaction: 4-bromoanisole (B123540) with phenylboronic acid.
| Cycle | Yield (%) |
| 1 | >99 |
| 2 | >99 |
| 3 | 98 |
| 4 | 98 |
| 5 | 97 |
| Data sourced from mdpi.com. |
Table 2: Recyclability of Palladium Supported on Cellulose (C-Pd) in Suzuki-Miyaura Reaction Reaction: 4-methyl-iodobenzene with phenylboronic acid.
| Cycle | Yield (%) |
| 1 | >99 |
| 2 | >99 |
| 3 | >99 |
| 4 | >99 |
| 5 | >99 |
| 6 | >99 |
| Data sourced from rsc.org. |
Table 3: Recyclability of Magnetic Starch-Supported Palladium (Pd-MNPSS) in Heck Reaction Reaction: Iodobenzene (B50100) with styrene (B11656).
| Cycle | Yield (%) |
| 1 | 98 |
| 2 | 98 |
| 3 | 97 |
| 4 | 96 |
| 5 | 96 |
| Data sourced from acs.org. |
Mechanochemical Approaches in Supported Diphosphine Palladium(0) Catalysis
Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to drive chemical reactions, offers a solvent-free or low-solvent alternative to traditional solution-based synthesis. nih.govacs.org However, applying transition-metal catalysis to mechanochemical conditions presents unique challenges. A significant problem observed in solid-state reactions is catalyst deactivation through the aggregation of palladium species. nih.govacs.org
Recent research has focused on a mechanochemistry-directed approach to ligand design to overcome these issues. nih.gov It was discovered that embedding a phosphine ligand into a polymer like poly(ethylene glycol) (PEG) could create a more robust catalyst for mechanochemical cross-coupling. nih.govacs.org In this system, the phosphine-ligated palladium(0) species are thought to be immobilized within a fluid phase created by the PEG chains under milling conditions. nih.gov This localization prevents the catalyst from being physically mixed into the crystalline solid phase of the reactants, which in turn prevents the aggregation that leads to deactivation. nih.govacs.org This approach has enabled high catalytic activity in reactions that would typically require elevated temperatures in solution, demonstrating a promising pathway for developing high-performance catalysts specifically for solid-state reactions. nih.gov
Addressing Challenges: Palladium Leaching and Catalyst Agglomeration in Heterogeneous Systems
Despite the advantages of supported catalysts, two primary challenges often compromise their long-term stability and true heterogeneity: palladium leaching and catalyst agglomeration. iciq.org
Catalyst Agglomeration: This process involves the migration and sintering of metal nanoparticles on the support surface, particularly under heating. mdpi.com This leads to the formation of larger, less catalytically active particles and, in severe cases, inactive palladium black. mdpi.comresearchgate.net Agglomeration reduces the number of accessible active sites, causing a progressive deactivation of the catalyst over time. mdpi.com The use of supports with high surface areas and strong stabilizing functionalities, such as the hydroxyl groups in cellulose and starch or the rigid porous structure of POPs, is a key strategy to inhibit nanoparticle migration and maintain high dispersion. mdpi.commdpi.commdpi.com
Emerging Trends and Future Research Directions in Diphosphine Palladium 0 Chemistry
Discovery of Novel Catalytic Paradigms and Active Species
The traditional understanding of palladium-catalyzed cross-coupling reactions has been significantly advanced by the identification and characterization of monoligated palladium(0), L1Pd(0), as a highly active catalytic species. This departure from the classical four-coordinate Pd(0) model has opened new avenues for catalyst design and mechanistic investigation. The formation of these low-coordinate, 12-electron L1Pd(0) species is a key determinant of catalyst efficiency and efficacy. The nature of the phosphine (B1218219) ligand plays a pivotal role in facilitating the generation of these highly reactive intermediates.
Recent studies have highlighted the importance of geometrically adaptable diphosphine ligands in modulating the reactivity of palladium(0) complexes. For instance, diferrocenylmercury-bridged diphosphine ligands have been shown to form structurally distinct trigonal LPd(0)(dba) complexes. The stereochemistry of the ligand significantly influences the coordination geometry at the palladium center and, consequently, the rate of subsequent reactions such as oxidative addition into carbon-chlorine bonds. Kinetic studies have revealed that subtle changes in ligand structure can lead to dramatic differences in reaction rates, underscoring the potential for discovering novel reactivity through ligand design.
Future research in this area will likely focus on:
The isolation and characterization of novel, low-coordinate diphosphine palladium(0) species.
The elucidation of reaction mechanisms involving these highly active catalysts.
The development of new diphosphine ligands that are specifically designed to stabilize and promote the formation of desired active species.
Integration of Artificial Intelligence and Data Science for Rational Catalyst Design
The traditional trial-and-error approach to catalyst development is often time-consuming and resource-intensive. The integration of artificial intelligence (AI) and data science is emerging as a transformative strategy for the rational design of new and improved catalysts. Machine learning (ML) models, in particular, are proving to be powerful tools for navigating the complex, high-dimensional parameter space of catalyst synthesis and performance.
By analyzing large datasets of experimental and computational data, ML algorithms can identify intricate structure-activity relationships that may not be apparent through conventional methods. This data-driven approach can significantly accelerate the discovery of high-performance catalysts by predicting their activity and selectivity based on their molecular features. Unsupervised machine learning techniques have been successfully employed to identify patterns in known classes of phosphine ligands, leading to the discovery of new variants that stabilize palladium dimers.
Key areas for future development include:
The creation of comprehensive and standardized databases of catalytic data to train more accurate and predictive ML models.
The development of more sophisticated ML algorithms capable of handling the complexity of catalytic systems.
The integration of AI-driven design with automated synthesis and high-throughput screening platforms to create a closed-loop discovery process.
Table 1: Applications of AI and Data Science in Palladium Catalyst Design
| Application Area | Technique | Outcome | Reference(s) |
| Catalyst Discovery | Unsupervised Machine Learning | Prediction and validation of new phosphine ligands for dinuclear palladium catalysts. | |
| Performance Prediction | Machine Learning Frameworks | Robust prediction of catalyst performance from scarce and imbalanced experimental data. | |
| Rational Design | Bayesian Optimization & DFT | Efficient identification of optimal alloy catalyst compositions for specific reactions. | |
| Mechanistic Understanding | Explainable AI (XAI) | Determination of key catalyst components contributing to high performance. |
Development of Sustainable Methodologies and Green Chemistry Aspects in Diphosphine Palladium(0) Catalysis
The principles of green chemistry are increasingly influencing the design of catalytic processes, with a focus on minimizing environmental impact and improving resource efficiency. In the context of diphosphine palladium(0) catalysis, several key strategies are being pursued to enhance sustainability.
One major focus is the development of recyclable catalyst systems to reduce palladium waste. Homogeneous palladium catalysts, while highly active, are often difficult to separate from the reaction mixture. To address this, researchers are exploring methods like organic solvent nanofiltration (OSN) to recover and reuse homogeneous palladium catalysts and their ligands. Another approach involves immobilizing palladium catalysts on solid supports, such as bio-inspired materials, which allows for easy recovery by filtration and reuse over multiple cycles. The use of palladium on carbon (Pd/C) is a well-established example of a recyclable catalyst that promotes atom economy and reduces energy consumption.
The use of greener solvents is another important aspect of sustainable catalysis. Aqueous-phase catalysis, for instance, offers an environmentally benign alternative to traditional organic solvents. The development of water-soluble diphosphine ligands is crucial for enabling efficient palladium-catalyzed reactions in water.
Furthermore, there is a growing interest in developing phosphine-free catalytic systems to avoid the use of potentially toxic and air-sensitive phosphine ligands. Single-atom palladium catalysts anchored on bimetal oxides have shown high activity in Suzuki-Miyaura coupling reactions under phosphine-free and open-air conditions.
Future research will likely emphasize:
The design of highly stable and reusable supported diphosphine palladium(0) catalysts.
The development of novel water-soluble diphosphine ligands for efficient catalysis in aqueous media.
The exploration of phosphine-free palladium catalysts that maintain high activity and selectivity.
Table 2: Green Chemistry Approaches in Palladium Catalysis
| Approach | Description | Advantages | Reference(s) |
| Catalyst Recycling | Recovery and reuse of homogeneous catalysts using techniques like organic solvent nanofiltration. | Reduced palladium waste, cost savings. | |
| Supported Catalysts | Immobilization of palladium on solid supports for easy separation and reuse. | Simplified work-up, improved catalyst lifetime. | |
| Aqueous-Phase Catalysis | Use of water as a solvent, facilitated by water-soluble ligands. | Reduced use of volatile organic compounds, improved safety. | |
| Phosphine-Free Systems | Utilization of catalysts that do not require phosphine ligands. | Avoidance of toxic and air-sensitive reagents. |
Expanding the Scope of Diphosphine Palladium(0) Reactivity for Complex Molecular Architectures
Diphosphine palladium(0) complexes are indispensable tools for the construction of complex molecular architectures, which are central to the synthesis of pharmaceuticals, natural products, and advanced materials. The continuous development of new ligands and catalytic systems is expanding the scope of reactions that can be efficiently catalyzed by palladium.
Bulky and electron-rich dialkylbiaryl phosphine ligands have been instrumental in improving the efficiency and selectivity of cross-coupling reactions, such as the Suzuki-Miyaura coupling. These ligands enhance the rates of both oxidative addition and reductive elimination, enabling the coupling of challenging substrates like unactivated aryl chlorides and sterically hindered partners.
The reactivity of diphosphine palladium(0) complexes extends beyond traditional cross-coupling reactions. They have been shown to readily undergo oxidative addition into the C-Cl bond of dichloromethane, demonstrating their potential in bond activation processes. Furthermore, diphosphine-palladium macrocyclic complexes possessing molecular recognition sites have been prepared, opening the door to controlling the positioning of reactants through non-covalent interactions.
The synthesis of complex molecules often requires high chemoselectivity, especially when multiple reactive sites are present in the substrates. The choice of diphosphine ligand can significantly influence the selectivity of palladium-catalyzed coupling reactions. By carefully tuning the steric and electronic properties of the ligand, it is possible to direct the reaction to a specific site, enabling the sequential functionalization of polyhalogenated arenes.
Future directions in this area include:
The development of catalysts for the selective functionalization of C-H bonds, which would provide more atom-economical synthetic routes.
The design of catalysts that can tolerate a wider range of functional groups, thus simplifying synthetic strategies.
The application of diphosphine palladium(0) catalysis to the synthesis of novel polymers and materials with tailored properties.
Rational Design of Next-Generation Diphosphine Ligands with Enhanced Performance and Selectivity
The performance of a diphosphine palladium(0) catalyst is intrinsically linked to the properties of the diphosphine ligand. The rational design of new ligands with tailored steric and electronic properties is therefore a key strategy for developing more active, selective, and stable catalysts.
Researchers are exploring novel ligand scaffolds and synthetic methodologies to access a wider diversity of diphosphine structures. For example, a concise and scalable synthesis of diphosphine ligands based on a chiral 2,2'-biindolyl (B1278822) skeleton has been developed. These ligands have demonstrated superior performance in a variety of asymmetric reactions. New synthetic methods, such as the radical diphosphination of strained small ring compounds, are also providing access to novel symmetric and unsymmetric diphosphine ligands.
The introduction of functional groups into the ligand backbone can also impart unique properties to the catalyst. For instance, diphosphinoborane ligands have been synthesized, which feature a borane (B79455) acceptor functionality. The interaction between the palladium center and the boron atom can influence the electronic properties of the catalyst and its reactivity.
Computational chemistry plays an increasingly important role in the rational design of ligands. Quantum chemical calculations can be used to predict the properties of new ligands and to understand the mechanism of their action, thereby guiding synthetic efforts.
The future of diphosphine ligand design will likely involve:
The development of modular and efficient synthetic routes to a wide range of diphosphine ligands.
The use of high-throughput screening methods to rapidly evaluate the performance of new ligands.
The integration of computational modeling and experimental synthesis to create a synergistic approach to ligand design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
